Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
CAS No.: 2489-52-3
Cat. No.: VC0520856
Molecular Formula: C6H4ClFO4S2
Molecular Weight: 258.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2489-52-3 |
|---|---|
| Molecular Formula | C6H4ClFO4S2 |
| Molecular Weight | 258.7 g/mol |
| IUPAC Name | 3-chlorosulfonylbenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H |
| Standard InChI Key | ZPGHDPUCQANFAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has the molecular formula C₆H₄ClFO₄S₂ and a molecular weight of 258.7 g/mol. Its structure includes a benzene ring with a sulfonyl fluoride group at position 1 and a chlorosulfonyl group at position 3. Key physical and chemical properties are summarized in Table 1.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₄ClFO₄S₂ |
| Molecular Weight | 258.7 g/mol |
| Appearance | Solid at room temperature |
| Density | 1.649 g/cm³ |
| Boiling Point | 326.5°C at 760 mmHg |
| Flash Point | 151.3°C |
| Solubility | DMSO, water (limited), ethanol, DMF |
| Storage | -20°C |
| Stability | Sensitive to hydrolysis; requires inert conditions for prolonged storage |
SMILES Notation: ClS(C1=CC=CC(S(F)(=O)=O)=C1)(=O)=O
InChI Key: ZPGHDPUCQANFAD-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of benzenesulfonyl fluoride, 3-(chlorosulfonyl)- involves fluorination of precursor sulfonamides or sulfonyl chlorides. Key methodologies include:
Fluorination via Alkali Metal Fluorides
A widely used method involves chlorine/fluorine exchange using alkali metal fluorides (e.g., KF) in polar aprotic solvents like sulfolane or acetonitrile. For example:
-
Precursor: Chlorobenzenesulfonyl chloride.
-
Reagents: KF (5 equiv), sulfolane solvent.
-
Conditions: 130–220°C, 5–40 hours.
Table 2 compares synthesis conditions and outcomes for related compounds.
Electrochemical Oxidative Synthesis
A novel electrochemical approach using thiols or disulfides with KF in acetonitrile/HCl biphasic systems has been reported . This method avoids harsh conditions and achieves yields of 74% for sulfonyl fluorides.
Applications in Chemical Biology
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- is a privileged warhead in covalent chemistry, enabling irreversible protein modifications.
Covalent Enzyme Inhibition
The compound reacts with nucleophilic residues (e.g., serine, cysteine, lysine) in enzymes, forming stable covalent adducts. For example:
-
Trypsin Inhibition: A library of sulfonyl fluoride derivatives showed activity comparable to known inhibitors (e.g., 25–48% conversion in labeling assays) .
-
Half-Life and Reactivity: Electron-donating groups (e.g., -NH₂) increase stability, while electron-withdrawing groups (e.g., -COOH) enhance reactivity .
SuFEx Chemistry
The sulfonyl fluoride group participates in SuFEx (Sulfur Fluoride Exchange) reactions, enabling click chemistry applications. This includes polymer synthesis, functionalization of biomolecules, and drug discovery.
Library Construction
Parallel synthesis of (chlorosulfonyl)benzenesulfonyl fluorides with amines or nitriles generates diverse covalent fragments. For instance, amino nitriles yield inhibitors with IC₅₀ values in the low micromolar range .
| Hazard Class | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin/Corrosion | Causes severe skin burns (H314) |
| Respiratory | May cause irritation (H335) |
| PPE | Gloves, goggles, face shield, lab coat |
| Storage | -20°C in inert atmosphere |
| Extinguishing Media | Water spray, dry chemical, CO₂ |
Research Advancements and Future Directions
Recent studies focus on optimizing synthesis and expanding applications:
Improved Synthesis Protocols
-
Electrochemical Methods: Milder conditions and higher atom economy for sulfonyl fluoride production .
-
Parallel Synthesis: Scalable production of covalent inhibitor libraries targeting proteases (e.g., trypsin) .
Structure-Activity Relationship (SAR) Studies
-
Substituent Effects: Amino groups stabilize the sulfonyl fluoride, while carboxylic acids increase reactivity .
-
Metabolic Stability: Derivatives with electron-donating groups exhibit longer half-lives in aqueous media .
Novel Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume